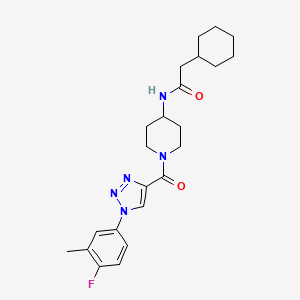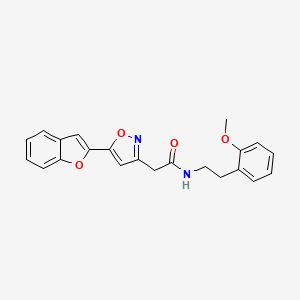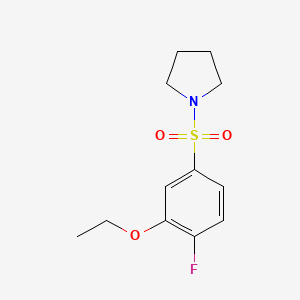![molecular formula C16H11F3N2O4S B2867692 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide CAS No. 899996-89-5](/img/structure/B2867692.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” and “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate” are related compounds . They have a molecular weight of 241.2 and 223.18 respectively .
Molecular Structure Analysis
The InChI codes for “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” and “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate” are1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 and 1S/C7H5NO3S.Na.H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;/h1-4H, (H,8,9);;1H2/q;+1;/p-1 respectively . Physical And Chemical Properties Analysis
“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” and “Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate” are both solid at room temperature . They should be stored in an inert atmosphere .科学的研究の応用
Antioxidant and Anticancer Activities
One notable application of derivatives related to this compound is in the field of antioxidant and anticancer activities. Research conducted by Al-Fayez et al. (2022) synthesized a series of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile, and evaluated their antioxidant, anti-inflammatory, and anticancer activities. These compounds exhibited excellent to moderate anti-inflammatory activity, with some showing significant antioxidant activity. Moreover, one ester derivative demonstrated the highest cytotoxic activity against hepatic cancer cells, indicating potential for cancer treatment. The study also involved molecular docking to evaluate the compounds' binding affinities, suggesting their potential as anti-inflammatory drugs (Al-Fayez et al., 2022).
Synthesis and Biological Evaluation
Another study focused on the synthesis and biological evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, which were designed, synthesized, and assessed for their in vitro antitumor activity. The findings demonstrated that certain derivatives exhibited broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control, 5-fluorouracil. This suggests the potential therapeutic application of such derivatives in treating various cancers (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
Furthermore, derivatives of similar compounds have been explored for their antimicrobial and anti-inflammatory properties. A study by Kendre et al. (2015) prepared a new series of derivatives and evaluated them for their anti-bacterial and antifungal activities. Some compounds were also screened for their anti-inflammatory activity, underscoring the versatility of these compounds in biomedical applications (Kendre et al., 2015).
Safety and Hazards
Both compounds are labeled with the GHS07 pictogram, indicating that they can be harmful . They have hazard statements H302, H315, H319, and H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
特性
IUPAC Name |
N-(2,3,4-trifluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c1-8(15(22)20-11-7-6-10(17)13(18)14(11)19)21-16(23)9-4-2-3-5-12(9)26(21,24)25/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKRVBHUPVGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)
![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)


![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)
![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

